molecular formula C27H21N3O2S B11780232 3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11780232
M. Wt: 451.5 g/mol
InChI Key: QCYAOAJZLYDJNO-UHFFFAOYSA-N
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Description

3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the thieno[2,3-b]pyridine family, which is characterized by a fused ring system containing both sulfur and nitrogen atoms. The presence of amino, methoxyphenyl, and diphenyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene with appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or toluene, and catalysts such as pyrrolidine or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methoxyphenyl and diphenyl groups provides a distinct electronic environment, making it a valuable compound for various research applications .

Properties

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H21N3O2S/c1-32-22-15-9-8-14-20(22)29-26(31)25-24(28)23-19(17-10-4-2-5-11-17)16-21(30-27(23)33-25)18-12-6-3-7-13-18/h2-16H,28H2,1H3,(H,29,31)

InChI Key

QCYAOAJZLYDJNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N

Origin of Product

United States

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